
Potassium diphenyl(trimethylsilyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium diphenyl(trimethylsilyl)methanide is an organopotassium compound known for its unique structure and reactivity. It features a potassium cation bonded to a diphenyl(trimethylsilyl)methanide anion. This compound is of interest in organic synthesis due to its strong nucleophilic properties and its ability to form stable carbanions.
準備方法
Synthetic Routes and Reaction Conditions
Potassium diphenyl(trimethylsilyl)methanide can be synthesized through the reaction of diphenyl(trimethylsilyl)methane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Potassium diphenyl(trimethylsilyl)methanide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, generating new carbanions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. Reactions are typically conducted in aprotic solvents like THF or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides yield substituted diphenyl(trimethylsilyl)methane derivatives, while reactions with carbonyl compounds can produce alcohols or ketones.
科学的研究の応用
Potassium diphenyl(trimethylsilyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic transformations, including the formation of carbon-carbon bonds.
Material Science: It is employed in the synthesis of novel materials with unique electronic and structural properties.
作用機序
The mechanism of action of potassium diphenyl(trimethylsilyl)methanide involves the formation of a stable carbanion. This carbanion can then participate in nucleophilic attacks on electrophilic centers, facilitating various organic transformations. The presence of the trimethylsilyl group helps stabilize the carbanion, making it more reactive and selective in its reactions .
類似化合物との比較
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another strong base and nucleophile, but with different reactivity due to the presence of two trimethylsilyl groups.
Sodium diphenyl(trimethylsilyl)methanide: Similar structure but with sodium instead of potassium, leading to differences in reactivity and solubility.
Lithium diphenyl(trimethylsilyl)methanide: Lithium analog with distinct reactivity patterns due to the smaller ionic radius and higher charge density of lithium.
Uniqueness
Potassium diphenyl(trimethylsilyl)methanide is unique due to its combination of a potassium cation with a diphenyl(trimethylsilyl)methanide anion. This combination provides a balance of nucleophilicity and stability, making it a valuable reagent in organic synthesis and other applications.
特性
CAS番号 |
179261-28-0 |
|---|---|
分子式 |
C16H19KSi |
分子量 |
278.50 g/mol |
IUPAC名 |
potassium;diphenylmethyl(trimethyl)silane |
InChI |
InChI=1S/C16H19Si.K/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1 |
InChIキー |
DEOCGUFKJQMVGO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[C-](C1=CC=CC=C1)C2=CC=CC=C2.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
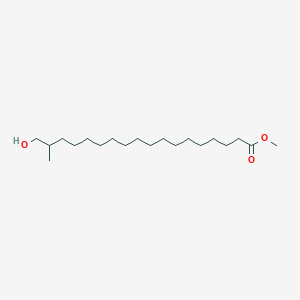
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
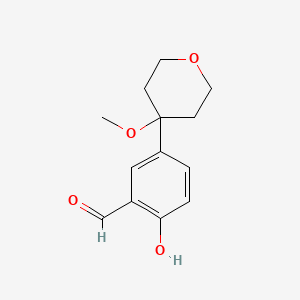
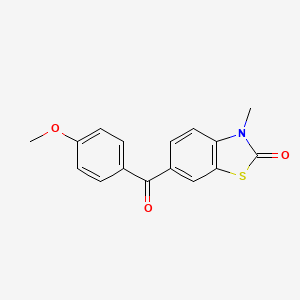

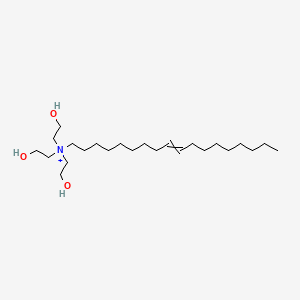
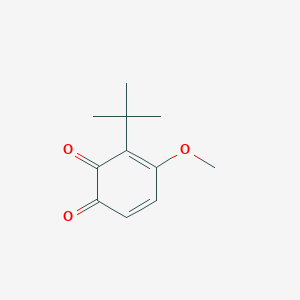
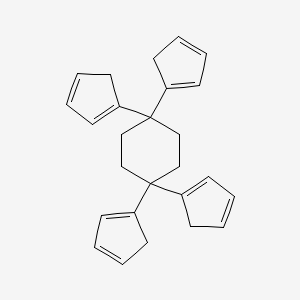

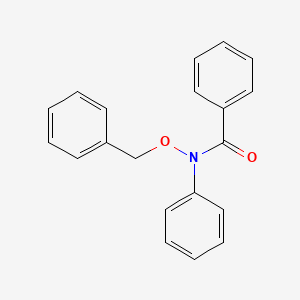
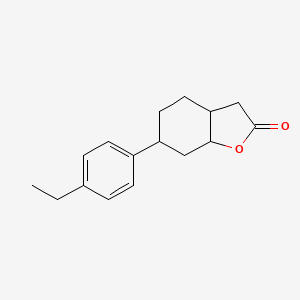
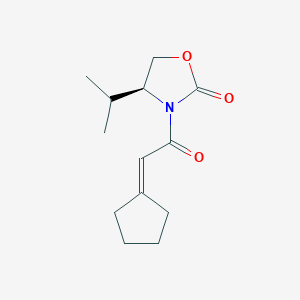
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
